molecular formula C15H16N2O2 B7510459 1-Pyrrolidin-1-yl-2-quinolin-8-yloxyethanone

1-Pyrrolidin-1-yl-2-quinolin-8-yloxyethanone

Cat. No. B7510459
M. Wt: 256.30 g/mol
InChI Key: KRUMYKUKHZDRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrolidin-1-yl-2-quinolin-8-yloxyethanone, commonly known as PQOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PQOE is a synthetic compound that belongs to the class of quinoline derivatives. It has been found to possess a range of biological activities, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The exact mechanism of action of PQOE is not fully understood. However, it is believed that PQOE interacts with certain proteins and enzymes in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
PQOE has been found to possess a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. PQOE has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

PQOE has several advantages as a research tool. It is highly selective for certain metal ions, making it a useful probe for detecting these ions in biological samples. It is also relatively easy to synthesize, making it readily available for research purposes. However, PQOE has some limitations as well. It is not very stable, and its fluorescence properties can be affected by changes in pH and temperature.

Future Directions

There are several future directions for research on PQOE. One area of research is the development of new fluorescent probes based on PQOE. Researchers are also exploring the use of PQOE as a potential therapeutic agent for the treatment of various diseases. Additionally, there is interest in studying the interactions between PQOE and other proteins and enzymes in the body to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of PQOE involves a series of chemical reactions that require expertise in organic chemistry. One of the most commonly used methods for synthesizing PQOE involves the reaction of 2-chloroquinoline-8-carbaldehyde with pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-bromoethanol to yield PQOE.

Scientific Research Applications

PQOE has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting metal ions. PQOE has been found to selectively bind to certain metal ions such as copper, zinc, and cadmium, making it a useful tool for detecting these ions in biological samples.

properties

IUPAC Name

1-pyrrolidin-1-yl-2-quinolin-8-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-14(17-9-1-2-10-17)11-19-13-7-3-5-12-6-4-8-16-15(12)13/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUMYKUKHZDRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidin-1-yl-2-quinolin-8-yloxyethanone

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